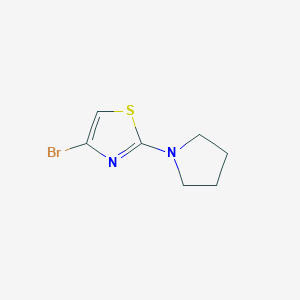

4-Bromo-2-(pyrrolidin-1-YL)thiazole

Vue d'ensemble

Description

“4-Bromo-2-(pyrrolidin-1-YL)thiazole” is a chemical compound with the CAS Number: 1017781-56-4 . It has a molecular weight of 234.14 . The IUPAC name for this compound is 4-bromo-2-(pyrrolidin-1-yl)-1H-1lambda3-thiazole .

Synthesis Analysis

The synthesis of compounds containing the thiazole ring, such as “4-Bromo-2-(pyrrolidin-1-YL)thiazole”, can be achieved through various synthetic strategies . These strategies include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The specific synthesis process for “4-Bromo-2-(pyrrolidin-1-YL)thiazole” was not found in the retrieved information.Molecular Structure Analysis

The molecular structure of “4-Bromo-2-(pyrrolidin-1-YL)thiazole” can be represented by the InChI Code: 1S/C7H10BrN2S/c8-6-5-11-7(9-6)10-3-1-2-4-10/h5,11H,1-4H2 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

“4-Bromo-2-(pyrrolidin-1-YL)thiazole” is stored at room temperature .Applications De Recherche Scientifique

Synthesis and Enantiopure Production

- 4-Bromo-2-(pyrrolidin-1-YL)thiazole derivatives have been utilized in the synthesis of enantiopure compounds. A study by Just‐Baringo et al. (2011) reported a highly efficient synthesis of (S)-2-(4-Bromo-2,4′-bithiazole)-1-(tert-butoxycarbonyl)pyrrolidine, a single enantiomer, achieved through a modified Hantzsch thiazole synthesis reaction (Just‐Baringo et al., 2011).

Antibacterial and Antimycobacterial Activities

- Belveren et al. (2017) developed a facile approach to access highly substituted functionalized 2-(pyrrolidin-1-yl)thiazole ring systems, which displayed significant antibacterial and antimycobacterial activity (Belveren et al., 2017).

- A study by Bogdanowicz et al. (2013) found that 2-Bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile, and its derivatives, showed antimicrobial activity against a variety of bacteria, with minimal inhibitory concentration values ranging from 6.2 to 100 µg/mL (Bogdanowicz et al., 2013).

Photovoltaic Device Applications

- Lee et al. (2010) synthesized conjugated main-chain polymers containing heteroarene-fused π-conjugated donor moieties alternating with 4,7-bis(5-bromo-4-octylthiophen-2-yl)benzo[c][1,2,5]thiadiazole units. These polymers were used in the fabrication of organic photovoltaic cells, demonstrating the potential of 4-Bromo-2-(pyrrolidin-1-YL)thiazole derivatives in renewable energy applications (Lee et al., 2010).

Antimicrobial and Antitumor Activities

- Kocabaş et al. (2021) synthesized thiazole-based pyrrolidine derivatives and evaluated them as potential antibacterial agents. One derivative, the 4-F-phenyl compound, showed selective inhibition of Gram-positive bacteria with minimal toxicity (Kocabaş et al., 2021).

- In a study by Zou Xun-Zhong et al. (2020), two Zn(II) complexes with pyridine thiazole derivatives were synthesized. These complexes exhibited significant in vitro antimicrobial activity and showed potential as improved bioactive materials with novel properties (Zou Xun-Zhong et al., 2020).

Orientations Futures

Thiazoles, such as “4-Bromo-2-(pyrrolidin-1-YL)thiazole”, exhibit a wide range of biological activities, making them important targets for future research . The biological outcomes of these compounds can be greatly affected by substituents on a particular position of the thiazole ring . Therefore, future directions may include the design and synthesis of new thiazole compounds with different biological profiles .

Mécanisme D'action

Target of Action

Compounds containing similar structures, such as pyrrolidine, have been known to interact with various biological targets .

Mode of Action

Compounds with similar structures have been shown to interact with their targets in various ways .

Pharmacokinetics

The compound’s molecular weight (23313) suggests it may have suitable properties for bioavailability .

Action Environment

It is known that the compound should be stored in a refrigerated environment .

Propriétés

IUPAC Name |

4-bromo-2-pyrrolidin-1-yl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2S/c8-6-5-11-7(9-6)10-3-1-2-4-10/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORTSNWTXFACJGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC(=CS2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-({[(Tert-butoxy)carbonyl]amino}amino)-2,2,2-trifluoroethan-1-one](/img/structure/B1371670.png)

![5-[4-(Methylthio)benzyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1371674.png)

![8-(Benzyloxy)imidazo[1,5-a]pyridine](/img/structure/B1371684.png)